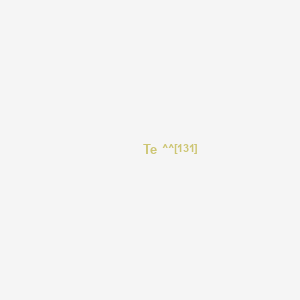

Tellurium-131

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tellurium-131 is a radioisotope of tellurium with a half-life of 25 minutes. It is commonly used in scientific research due to its unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Tellurium-131 has numerous applications in scientific research. One of its primary uses is in the field of nuclear medicine, where it is used in the diagnosis and treatment of various medical conditions. It is also used in the study of protein-protein interactions, as well as in the analysis of biomolecules such as DNA and RNA.

Wirkmechanismus

Tellurium-131 works by emitting gamma rays, which can be detected using specialized imaging equipment. This allows researchers to track the movement of the isotope within biological systems and gain a better understanding of its behavior and effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of Tellurium-131 depend on the specific application and context in which it is used. In nuclear medicine, for example, it may be used to target and destroy cancer cells. In the study of protein-protein interactions, it may be used to label specific proteins and track their movement within cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of Tellurium-131 is its short half-life, which allows for rapid imaging and analysis. However, its short half-life also limits its use in certain applications, as it may not provide enough time for researchers to observe and analyze the effects of the isotope.

Zukünftige Richtungen

There are numerous future directions for the use of Tellurium-131 in scientific research. One potential area of focus is in the study of protein-protein interactions, where it may be used to develop new therapies for a variety of diseases. Additionally, it may be used in the development of new imaging techniques for the detection and diagnosis of medical conditions. Overall, the unique properties and applications of Tellurium-131 make it a valuable tool for scientific research in a variety of fields.

Synthesemethoden

Tellurium-131 is typically produced through the irradiation of natural tellurium-130 with neutrons. This process results in the production of Tellurium-131 through the reaction Te-130 (n, γ) Te-131. The resulting Tellurium-131 can then be separated and purified for use in scientific research.

Eigenschaften

CAS-Nummer |

14683-12-6 |

|---|---|

Produktname |

Tellurium-131 |

Molekularformel |

Te |

Molekulargewicht |

130.908522 g/mol |

IUPAC-Name |

tellurium-131 |

InChI |

InChI=1S/Te/i1+3 |

InChI-Schlüssel |

PORWMNRCUJJQNO-AKLPVKDBSA-N |

Isomerische SMILES |

[131Te] |

SMILES |

[Te] |

Kanonische SMILES |

[Te] |

Synonyme |

Tellurium-131 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)